molecular formula C11H19Cl2N3O B2921260 3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride CAS No. 2416230-74-3

3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride

Cat. No.: B2921260
CAS No.: 2416230-74-3
M. Wt: 280.19
InChI Key: RXBHBZSXORPXRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride is a chemical compound with the molecular formula C11H17N3O . It is used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a tetrahydropyrano[4,3-c]pyrazole ring . The exact structure can be found in the referenced databases .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of the amine group. It allows rapid conjugation with carboxyl linkers via peptide coupling reactions .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 207.27 g/mol. More detailed physical and chemical properties are not available in the current resources .

Scientific Research Applications

Binding Studies and Radioligand Development

  • A study by Gatley et al. investigated the binding of a radiolabeled ligand, an analog of a cannabinoid receptor antagonist, in the mouse brain, highlighting the potential use of similar compounds in developing radioligands for imaging cannabinoid receptors in vivo (Gatley et al., 1996).

Structure-Activity Relationships

  • Research by Lan et al. explored the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists, contributing to the understanding of how structural modifications can influence receptor binding and potential therapeutic applications (Lan et al., 1999).

Molecular Interaction Studies

  • Shim et al. studied the molecular interaction of a cannabinoid receptor antagonist with the CB1 receptor, providing insights into the receptor-ligand interactions and the potential for designing receptor-specific drugs (Shim et al., 2002).

Synthesis and Chemical Properties

  • Shestopalov et al. reported a one-step synthesis of substituted compounds involving piperidine, demonstrating the versatility and potential applications of piperidine derivatives in various chemical syntheses (Shestopalov et al., 2002).

Crystal Structure Analysis

  • Karthikeyan et al. provided crystal structure analysis of a 2H-pyrazolo[4,3-c]pyridine derivative, which can help in the design and development of new compounds with potential biological activities (Karthikeyan et al., 2010).

Properties

IUPAC Name

3-piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O.2ClH/c1-2-8(6-12-4-1)11-9-7-15-5-3-10(9)13-14-11;;/h8,12H,1-7H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRMPOFTNBEWNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NNC3=C2COCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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